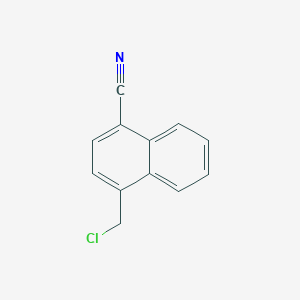

4-(chloromethyl)naphthalene-1-carbonitrile

Description

4-(Chloromethyl)naphthalene-1-carbonitrile is a naphthalene derivative featuring a chloromethyl (-CH₂Cl) substituent at the 4-position and a nitrile (-CN) group at the 1-position. The chloromethyl group enhances reactivity, enabling nucleophilic substitution or further functionalization, while the nitrile group contributes to electron-withdrawing properties. This combination makes the compound a versatile intermediate in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

4-(chloromethyl)naphthalene-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8ClN/c13-7-9-5-6-10(8-14)12-4-2-1-3-11(9)12/h1-6H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZDJWIIALQYVQU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=CC=C(C2=C1)CCl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(chloromethyl)naphthalene-1-carbonitrile can be synthesized through several methods. One common approach involves the reaction of 4-cyano-1-naphthylmethanol with thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4-cyano-1-naphthylmethanol+SOCl2→4-(chloromethyl)naphthalene-1-carbonitrile+SO2+HCl

Another method involves the use of phosphorus pentachloride (PCl5) as a chlorinating agent. The reaction is carried out in an inert solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of 4-(chloromethyl)naphthalene-1-carbonitrile typically involves large-scale chlorination reactions using thionyl chloride or phosphorus pentachloride. The process is optimized for high yield and purity, with careful control of reaction conditions to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)naphthalene-1-carbonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation: The compound can undergo oxidation reactions to form corresponding naphthoquinones.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) in methanol.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products Formed

Nucleophilic Substitution: Formation of substituted naphthylmethanes.

Reduction: Formation of 4-amino-1-naphthylmethane.

Oxidation: Formation of naphthoquinones.

Scientific Research Applications

Organic Synthesis

4-(Chloromethyl)naphthalene-1-carbonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity towards nucleophiles and electrophiles enables the formation of various derivatives, which can be utilized in further synthetic pathways. The chloromethyl group acts as an electrophilic center, while the cyano group can participate in reduction and hydrolysis reactions, leading to the formation of different functional groups. This versatility is crucial for creating compounds with specific desired properties.

Pharmaceuticals

The compound has garnered attention in pharmaceutical research due to its potential as a precursor for developing new drugs and bioactive compounds. Studies have indicated that derivatives of 4-(chloromethyl)naphthalene-1-carbonitrile exhibit significant biological activity, including antiviral and anticancer properties.

Antiviral Activity

Research has shown that this compound can interfere with viral replication processes. It has been tested against various viruses, demonstrating the ability to inhibit specific viral enzymes or pathways, which positions it as a candidate for further antiviral drug development.

Cytotoxic Effects

In vitro studies have indicated that 4-(chloromethyl)naphthalene-1-carbonitrile can induce apoptosis in certain cancer cell lines. The compound activates pathways leading to programmed cell death, suggesting its potential as an anticancer agent. The effective concentration levels (IC50 values) indicate that it can reduce cancer cell viability without significantly harming normal cells .

Materials Science

In materials science, 4-(chloromethyl)naphthalene-1-carbonitrile is utilized in producing advanced materials such as polymers and dyes. Its ability to undergo polymerization reactions makes it suitable for creating materials with specific mechanical and chemical properties. Additionally, its incorporation into dye formulations enhances color stability and durability.

Biological Studies

The compound is also employed in biological studies to investigate enzyme interactions and protein modifications. Its reactivity allows researchers to explore how it interacts with biological molecules, providing insights into cellular mechanisms and potential therapeutic targets.

Antiviral Efficacy

A study highlighted the antiviral properties of various naphthalene derivatives, including 4-(chloromethyl)naphthalene-1-carbonitrile. The compound was found to significantly reduce viral loads in infected cell cultures, demonstrating its potential for further development as an antiviral agent .

Cytotoxicity in Cancer Models

In vitro experiments revealed that treatment with this compound resulted in reduced viability across several cancer cell lines. The findings support its candidacy for use in cancer therapies due to its selective cytotoxic effects on malignant cells while sparing normal cells.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)naphthalene-1-carbonitrile involves its interaction with molecular targets through its functional groups. The chlorine atom and cyano group can participate in various chemical interactions, such as hydrogen bonding, van der Waals forces, and covalent bonding. These interactions can influence the compound’s reactivity and its ability to bind to specific molecular targets, such as enzymes or receptors.

Comparison with Similar Compounds

4-Bromonaphthalene-1-carbonitrile

- Structure : Bromine replaces the chloromethyl group at the 4-position.

- Reactivity : Bromine serves as a superior leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the chloromethyl group enables alkylation or SN2 reactions.

- Applications : Brominated derivatives are widely used in OLEDs and pharmaceuticals. For example, intermediates like 4-(2-(1-bromonaphthalen-4-yl)-1H-phenanthroimidazol-1-yl)naphthalene-1-carbonitrile (BNPINCN) are synthesized in 66% yield for optoelectronic applications .

Key Difference : Chloromethyl derivatives offer broader functionalization pathways, while brominated analogs are more suited for metal-catalyzed couplings.

Alkoxy-Substituted Derivatives

4-(Benzyloxy)naphthalene-1-carbonitrile

- Structure : Benzyloxy (-OCH₂C₆H₅) replaces the chloromethyl group.

- Electronic Effects : The benzyloxy group is electron-donating, stabilizing adjacent electrophilic centers. In contrast, the chloromethyl group is electron-withdrawing, polarizing the aromatic ring.

- Synthesis : Synthesized via nucleophilic substitution (87% yield) and reduced to carbaldehydes using DIBAH .

4-Hexyloxynaphthalene-1-carbonitrile

Comparison Table :

| Property | 4-(Chloromethyl) | 4-(Benzyloxy) | 4-Hexyloxy |

|---|---|---|---|

| Substituent Effect | Electron-withdrawing | Electron-donating | Electron-donating |

| Solubility | Moderate | Low | High |

| Key Application | Functionalization | Intermediate | OLEDs |

Amino-Substituted Derivatives

4-(Hexahydro-1H-azepin-1-yl)naphthalene-1-carbonitrile

- Structure : Azepine (7-membered amine ring) at the 4-position.

- Electronic Impact: Amino groups are strongly electron-donating, altering charge transport properties. Such derivatives are explored in optoelectronics but lack the reactivity of chloromethyl groups .

Thermal Stability: Amino-substituted phenanthroimidazoles (e.g., CNSPI-DVP) exhibit high decomposition temperatures (Td up to 502°C), suggesting robust thermal stability in OLEDs .

Complex Heterocyclic Derivatives

Phenanthroimidazole-Based Emitters

- Examples: TPNCN-TPA: Integrates diphenylamino-thiophene for hybridized local and charge-transfer (HLCT) emission. CNSPI-DVP: Features styryl and diphenylvinyl groups, achieving a twisted geometry (60.2° twist angle) for high thermal stability (Td = 502°C) .

- Performance : CNSPI-DVP shows superior electroluminescence efficiency (ηex = 4.00%, ηc = 4.11 cd A⁻¹) compared to TPNCN-TPA (ηex = 2.01%) due to optimized exciton utilization .

Comparison with Chloromethyl Analogs : Chloromethyl-substituted naphthalenecarbonitriles are simpler intermediates, whereas phenanthroimidazole derivatives are tailored for high-performance OLEDs.

Thiazolyl Chloromethyl Compounds

- Example : 1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)ureas ().

- Reactivity : Chloromethyl groups on thiazole rings undergo similar substitution reactions but within a heterocyclic framework. Yields range from 50–58% .

Key Insight : While structurally distinct, these compounds highlight the versatility of chloromethyl groups in diverse scaffolds.

Table: Performance Metrics in OLEDs

| Compound | ηex (%) | ηc (cd A⁻¹) | Td (°C) |

|---|---|---|---|

| CNSPI-DVP | 4.00 | 4.11 | 502 |

| TPNCN-TPA | 2.01 | 3.89 | 445 |

| 4-Bromonaphthalene-1-CN | N/A | N/A | N/A |

Biological Activity

4-(Chloromethyl)naphthalene-1-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

4-(Chloromethyl)naphthalene-1-carbonitrile (C12H9ClN) consists of a naphthalene ring substituted with a chloromethyl group and a carbonitrile group. The presence of these functional groups contributes to its lipophilicity and potential interactions with biological targets.

Antimicrobial Activity

Research has indicated that naphthalene derivatives exhibit significant antimicrobial properties. In studies involving various naphthalene derivatives, compounds with similar structures have shown promising results against mycobacterial infections. For instance, some naphthalene-1-carboxanilides demonstrated two-fold higher activity than standard antimycobacterial agents such as rifampicin and ciprofloxacin .

Table 1: Antimicrobial Activity Comparison

| Compound | Activity (MIC, µg/mL) | Reference |

|---|---|---|

| 4-(Chloromethyl)naphthalene-1-carbonitrile | TBD | TBD |

| Rifampicin | 16 | |

| Ciprofloxacin | 30 |

The mechanism of action for these compounds may involve interference with the mycobacterial respiratory chain, suggesting that 4-(chloromethyl)naphthalene-1-carbonitrile could also possess similar mechanisms .

Cytotoxicity Studies

In vitro cytotoxicity assessments are crucial for determining the safety profile of potential therapeutic agents. Compounds structurally related to 4-(chloromethyl)naphthalene-1-carbonitrile have been evaluated for their cytotoxic effects on human cell lines. Notably, certain derivatives showed minimal toxicity at effective concentrations, indicating a favorable safety index that could be beneficial in drug development .

Table 2: Cytotoxicity Data

| Compound | IC50 (µM) | Cell Line | Reference |

|---|---|---|---|

| 4-(Chloromethyl)naphthalene-1-carbonitrile | TBD | TBD | TBD |

| Naphthalene derivative A | 50 | THP-1 | |

| Naphthalene derivative B | 75 | THP-1 |

Structure-Activity Relationship (SAR)

Understanding the SAR is essential in optimizing the biological activity of naphthalene derivatives. Modifications at various positions on the naphthalene ring can significantly influence both antimicrobial efficacy and cytotoxicity. For example, substituents that enhance lipophilicity often correlate with increased bioactivity against targeted pathogens .

Figure 1: Structure-Activity Relationship Analysis

SAR Analysis (Illustrative purposes only)

Case Studies

Several studies have highlighted the biological relevance of compounds similar to 4-(chloromethyl)naphthalene-1-carbonitrile:

- Antimycobacterial Activity : A study demonstrated that certain naphthalene derivatives inhibited the growth of Mycobacterium avium subsp. paratuberculosis at concentrations significantly lower than conventional antibiotics .

- Neuroprotective Effects : Some naphthoquinone derivatives exhibited neuroprotective properties in cellular models, suggesting that modifications to the naphthalene structure can yield compounds with diverse therapeutic potentials .

- Antiviral Potential : Recent investigations into related compounds have suggested antiviral activities against various viruses, indicating a broader spectrum of biological activity that warrants further exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.